An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)aniline Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-(Furan-2-yl)aniline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical properties, synthesis, and potential biological activities to serve as a valuable resource for researchers and developers in the field.
Chemical and Physical Properties
4-(Furan-2-yl)aniline hydrochloride is the hydrochloride salt of the aromatic amine 4-(furan-2-yl)aniline. The presence of the furan moiety, a five-membered aromatic heterocycle containing oxygen, and the aniline core makes it a versatile building block for the synthesis of more complex molecules. The hydrochloride salt form generally imparts greater water solubility and stability compared to the free base.
Quantitative data for 4-(Furan-2-yl)aniline and its hydrochloride salt are summarized in the table below. It is important to note that specific experimental data for the hydrochloride salt is limited in publicly available literature; therefore, some properties of the free base and the related compound, aniline hydrochloride, are included for reference and estimation.
| Property | Value | Source/Notes |
| IUPAC Name | 4-(Furan-2-yl)anilinium chloride | N/A |
| Synonyms | 4-(2-Furyl)aniline hydrochloride, [4-(2-Furyl)phenyl]amine hydrochloride | [1] |
| CAS Number | 1170462-44-8 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | [1] |
| Molecular Weight | 195.65 g/mol | |
| Appearance | Solid (Form may vary) | General knowledge |
| Melting Point | 55.5-57 °C (for free base) | |
| Boiling Point | 276.8 °C at 760 mmHg (for free base) | |
| Density | 1.138 g/cm³ (for free base) | |
| Solubility | Soluble in water. | General property of hydrochloride salts |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring and the aniline phenyl ring. The furan protons would typically appear as multiplets in the aromatic region. The protons on the phenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The amine protons would present as a broad singlet, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR would display signals corresponding to the ten carbon atoms in the molecule. The carbons of the furan and phenyl rings would resonate in the aromatic region (typically between 100 and 160 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic rings, C=C stretching within the rings, and C-O-C stretching of the furan moiety.
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Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (159.18 g/mol ).[2] Fragmentation patterns would likely involve the loss of CO from the furan ring and other characteristic cleavages of the aniline structure.
Experimental Protocols
The synthesis of 4-(Furan-2-yl)aniline is not explicitly detailed in the provided search results. However, two common and effective methods for the formation of the aryl-aryl bond between the furan and aniline moieties are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. A generalized protocol for each is presented below, followed by a standard procedure for hydrochloride salt formation.
Synthesis of 4-(Furan-2-yl)aniline via Suzuki-Miyaura Coupling
This method involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromoaniline) with an organoboron compound (e.g., 2-furylboronic acid).[3]
Materials:
-
4-Bromoaniline
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or similar palladium catalyst
-
A suitable phosphine ligand (e.g., triphenylphosphine)
-
An inorganic base (e.g., potassium carbonate, sodium carbonate)
-
An appropriate solvent system (e.g., toluene/water, DMF/water)
Procedure:
-
To a reaction vessel, add 4-bromoaniline (1 equivalent), 2-furylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand.
-
Add the base (2-3 equivalents) and the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Formation of 4-(Furan-2-yl)aniline Hydrochloride
-
Dissolve the purified 4-(furan-2-yl)aniline in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or ethyl acetate).
-
Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution of the aniline derivative at 0 °C.
-
Continue stirring for a designated period, during which the hydrochloride salt will precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid with cold anhydrous solvent to remove any unreacted starting material.
-
Dry the resulting 4-(furan-2-yl)aniline hydrochloride salt under vacuum.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 4-(Furan-2-yl)aniline hydrochloride via a Suzuki-Miyaura coupling reaction.
Caption: General workflow for the synthesis of 4-(Furan-2-yl)aniline hydrochloride.
Hypothetical Antiproliferative Signaling Pathway
Furan derivatives have been investigated for their potential antiproliferative activities.[4][5] Some studies suggest that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[6] The following diagram illustrates a hypothetical signaling pathway through which a furan-containing compound might exert its antiproliferative effects. This is a generalized representation and may not be specific to 4-(Furan-2-yl)aniline hydrochloride.
Caption: Hypothetical antiproliferative signaling pathway for a furan derivative.
Potential Biological Activities
The furan scaffold is present in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications.[7][8]
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Antifungal Activity: Several furan-containing compounds have demonstrated notable antifungal properties.[9] The mechanism of action can vary, but some derivatives have been shown to inhibit essential fungal enzymes, such as succinate dehydrogenase (SDH), which is crucial for fungal respiration.[9]
-
Antiproliferative Activity: As depicted in the hypothetical pathway above, furan derivatives have shown promise as anticancer agents.[4] Their mechanisms can involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, and the induction of apoptosis through pathways involving key regulatory proteins like p53, Bax, and Bcl-2.[4][6]
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Other Activities: The furan nucleus is a versatile pharmacophore, and its derivatives have been investigated for antibacterial, antiviral, anti-inflammatory, and analgesic properties.[10]
Conclusion
4-(Furan-2-yl)aniline hydrochloride is a valuable heterocyclic compound with potential applications in drug discovery and materials science. While comprehensive experimental data for the hydrochloride salt is somewhat limited in the public domain, this guide provides a summary of the available information on its properties, synthesis, and potential biological activities based on its structural motifs. Further research is warranted to fully characterize this compound and explore its therapeutic and industrial potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. PubChemLite - 4-(furan-2-yl)aniline (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiproliferative evaluation of certain iminonaphtho[2,3-b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijabbr.com [ijabbr.com]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 9. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological activity of furan derivatives [wisdomlib.org]
